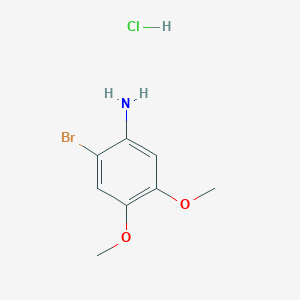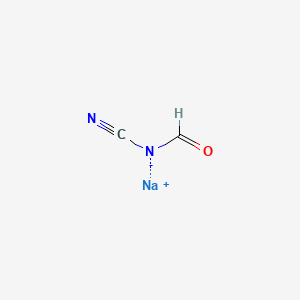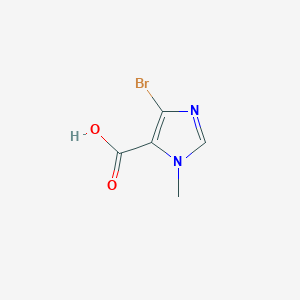![molecular formula C7H18N2O2 B3392130 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL CAS No. 820965-55-7](/img/structure/B3392130.png)
3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL
Übersicht
Beschreibung
3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL is an organic compound with the molecular formula C7H18N2O2. It is a versatile molecule that finds applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its reactivity and utility in different chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL typically involves the reaction of 3-chloropropan-1-ol with 2-aminoethanol and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can react with the compound under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants, chelating agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The presence of both amino and hydroxyl groups allows it to participate in a wide range of biochemical reactions, making it a valuable tool in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Aminoethyl)amino]ethanol: Similar structure but lacks the propanol moiety.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyethyl groups but differs in the overall structure.
3-[(2-Hydroxyethyl)amino]propan-1-ol: Similar but lacks the aminoethyl group.
Uniqueness
3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-OL is unique due to the presence of both aminoethyl and hydroxyethyl groups, which confer distinct reactivity and versatility. This combination of functional groups allows it to participate in a broader range of chemical reactions and applications compared to its similar counterparts .
Eigenschaften
IUPAC Name |
3-[2-aminoethyl(2-hydroxyethyl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2/c8-2-4-9(5-7-11)3-1-6-10/h10-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWWDLVUGQLJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN)CCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00839418 | |
| Record name | 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00839418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820965-55-7 | |
| Record name | 3-[(2-Aminoethyl)(2-hydroxyethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00839418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B3392060.png)











